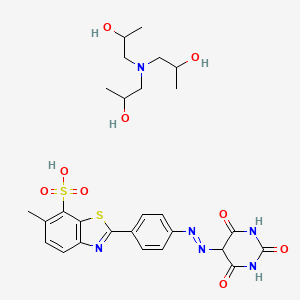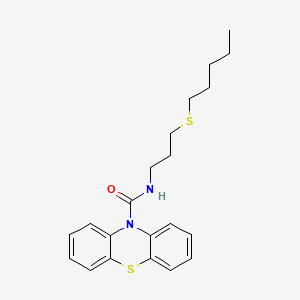
10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-フェノチアジン-10-カルボン酸アミド, N-(3-(ペンチルチオ)プロピル)- は、フェノチアジン類に属する複雑な有機化合物です。フェノチアジン類は、特に製薬および化学産業において多岐にわたる用途で知られています。この化合物は、カルボキサミド基とペンチルチオプロピル置換基を有するフェノチアジンコアを含む独特の構造によって特徴付けられます。
製造方法
合成ルートと反応条件
10H-フェノチアジン-10-カルボン酸アミド, N-(3-(ペンチルチオ)プロピル)- の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、フェノチアジンコアから始まり、カルボキサミド基とペンチルチオプロピル置換基を導入するために一連の反応が行われます。反応条件は、多くの場合、目的の生成物を高純度で高収率で得るために、特定の触媒、溶媒、および温度制御を必要とします。
工業生産方法
工業的な設定では、この化合物の製造には、大規模な反応器と連続フロープロセスが関与する可能性があります。自動化システムの使用により、反応パラメータを正確に制御でき、製品品質が安定します。工業的方法はまた、コストと環境への影響を削減するために、合成プロセスの効率を最適化することに重点を置いています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- typically involves multi-step organic reactions. One common method starts with the phenothiazine core, which undergoes a series of reactions to introduce the carboxamide group and the pentylthio-propyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.
化学反応の分析
反応の種類
10H-フェノチアジン-10-カルボン酸アミド, N-(3-(ペンチルチオ)プロピル)- は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応により、化合物に酸素含有官能基を導入できます。
還元: この反応により、酸素含有官能基を除去したり、水素原子を導入したりできます。
置換: この反応により、1つの官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)が含まれます。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:アミン、チオール)が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります。
科学研究への応用
10H-フェノチアジン-10-カルボン酸アミド, N-(3-(ペンチルチオ)プロピル)- は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的マクロ分子との潜在的な相互作用について研究されています。
医学: 薬理学的特性、特に治療の可能性について調査されています。
産業: 新しい材料と化学プロセスの開発に使用されています。
科学的研究の応用
10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
10H-フェノチアジン-10-カルボン酸アミド, N-(3-(ペンチルチオ)プロピル)- の作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または他のタンパク質を含み得ます。化合物はこれらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
10H-フェノチアジン-10-カルボン酸アミド: ペンチルチオプロピル置換基がありません。
N-ベンジル-N-フェニル-10H-フェノチアジン-10-カルボン酸アミド: フェノチアジンコアに異なる置換基が含まれています。
独自性
10H-フェノチアジン-10-カルボン酸アミド, N-(3-(ペンチルチオ)プロピル)- は、特定の置換基パターンにより、異なる化学的および生物学的特性を与えることができるため、ユニークです。この独自性により、他のフェノチアジン誘導体が適していない可能性のある特殊な用途に適しています。
類似化合物との比較
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the pentylthio-propyl substituent.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains different substituents on the phenothiazine core.
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- is unique due to its specific substituent pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other phenothiazine derivatives may not be suitable.
特性
CAS番号 |
53056-58-9 |
|---|---|
分子式 |
C21H26N2OS2 |
分子量 |
386.6 g/mol |
IUPAC名 |
N-(3-pentylsulfanylpropyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C21H26N2OS2/c1-2-3-8-15-25-16-9-14-22-21(24)23-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)23/h4-7,10-13H,2-3,8-9,14-16H2,1H3,(H,22,24) |
InChIキー |
FTGDOYJPIYRHJM-UHFFFAOYSA-N |
正規SMILES |
CCCCCSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


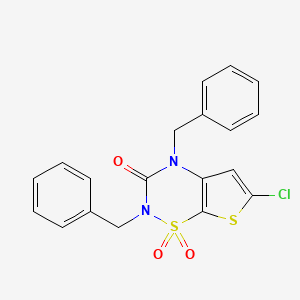
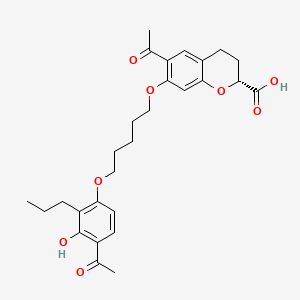
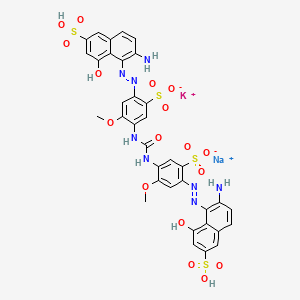
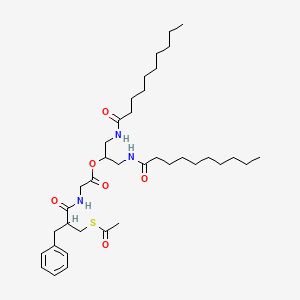
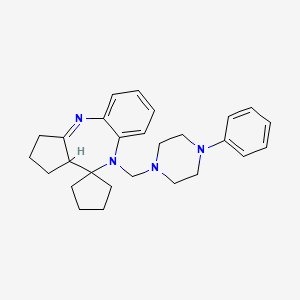
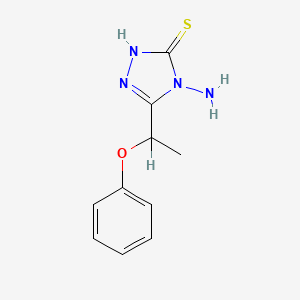
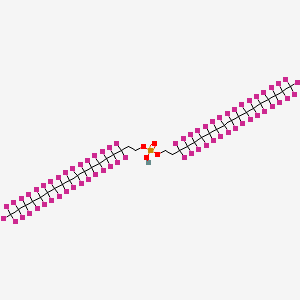
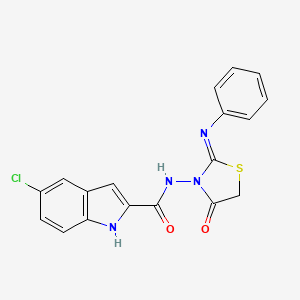
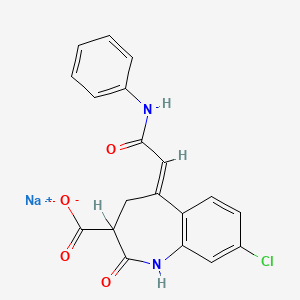
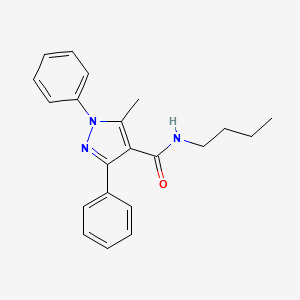
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)


